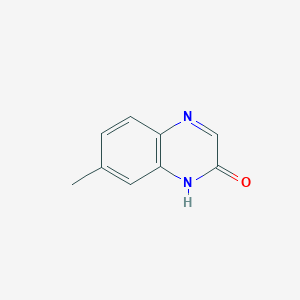

7-Methylquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNKXNIHCKFWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342582 | |

| Record name | 2(1H)-Quinoxalinone, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-65-2 | |

| Record name | 7-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5762-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinoxalinone, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methylquinoxalin 2 Ol and Its Analogues

Established Synthetic Pathways for 7-Methylquinoxalin-2-ol and Related Quinoxalin-2-ones

Traditional methods for the synthesis of quinoxalin-2-ones have laid a crucial foundation for the development of more advanced and efficient protocols. These established pathways primarily involve condensation and cyclization reactions.

Condensation Reactions with ortho-Phenylenediamine Derivatives

The most conventional and widely employed method for synthesizing the quinoxalin-2-one core involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. mdpi.comchim.itsapub.org For the specific synthesis of 7-methylquinoxalin-2-ol, this would typically involve the reaction of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid or α-keto ester, such as glyoxylic acid or its derivatives. organic-chemistry.org This reaction is often carried out under acidic conditions and may require heating. mdpi.comsdiarticle4.com

The reaction of 4-substituted-1,2-phenylenediamines with sodium pyruvate (B1213749) in acetic acid can lead to the formation of two isomeric products. For instance, the reaction with 4-benzoyl-1,2-phenylenediamine yields both 6-benzoyl-3-methylquinoxalin-2-one and 7-benzoyl-3-methyl-2-(1H)-quinoxalin-2-one. sdiarticle4.com This highlights a key challenge in the synthesis of specific isomers like 7-methylquinoxalin-2-ol, where regioselectivity can be a significant concern depending on the substituents and reaction conditions. csus.edu

The general mechanism involves an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalin-2-one ring system. csus.edu

Interactive Data Table: Condensation Reaction Parameters

| Starting Material (Diamine) | Starting Material (Carbonyl) | Catalyst/Solvent | Conditions | Product(s) | Reference |

| 4-Methyl-1,2-phenylenediamine | Glyoxylic acid | Acidic | Heating | 7-Methylquinoxalin-2-ol | organic-chemistry.org |

| o-Phenylenediamine (B120857) | Ethyl pyruvate | Toluene | Reflux | 3-Methylquinoxalin-2-ol | sdiarticle4.com |

| 4-Benzoyl-1,2-phenylenediamine | Sodium pyruvate | Acetic acid | - | 6-Benzoyl-3-methylquinoxalin-2-one & 7-Benzoyl-3-methyl-2-(1H)-quinoxalin-2-one | sdiarticle4.com |

| o-Phenylenediamine | α-Ketoacids | Water | Catalyst-free | Quinoxalinones | organic-chemistry.org |

Cyclization Reactions and Precursor Transformations

Beyond the direct condensation approach, various cyclization strategies starting from pre-functionalized precursors are well-established. One such method involves the reaction of o-phenylenediamine with ethyl bromoacetate, which proceeds via an initial SN2 substitution followed by cyclization to form 3,4-dihydroquinoxalin-2(1H)-one. csus.edu This intermediate can then be oxidized to the corresponding quinoxalin-2-one. The choice of base can influence the product outcome, with pyridine (B92270) favoring the cyclized product. csus.edu

Another important pathway is the tandem nitrosation and cyclization of N-aryl cyanoacetamides. organic-chemistry.orgnih.govacs.orgfigshare.com This method uses tert-butyl nitrite (B80452) as a nitrogen source and proceeds through a sequence of nitrosation, tautomerization, and cyclization to afford 3-cyano-quinoxalin-2-ones in moderate to good yields. acs.org The acidity of the buffer solution, often a combination of Cs2CO3 and acetic acid, plays a crucial role in the cyclization step. tandfonline.com

Novel and Green Synthetic Approaches for Quinoxalinols

In recent years, there has been a significant shift towards the development of more sustainable, efficient, and selective synthetic methodologies. These novel approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Biocatalytic Strategies in Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. nih.govmdpi.com In the context of quinoxalinols, biocatalysts are particularly valuable for the synthesis of enantiomerically pure chiral alcohols derived from quinoxaline (B1680401) ketones.

A notable example is the use of the biocatalyst Daucus carota (carrot) for the selective bioreduction of quinoxaline ketones to their corresponding optically pure alcohols. nih.gov This method has been shown to produce chiral alcohols in high yields (up to 84%) and with excellent enantioselectivity (up to 98%). nih.gov The absolute configuration of the resulting chiral alcohols often follows the anti-Prelog's rule. nih.gov This green chemistry approach not only minimizes the use of hazardous reagents but also provides access to valuable chiral building blocks for drug discovery. nih.govnih.gov The use of enzymes like alcohol dehydrogenase (ADH) is also being explored for similar transformations. sdu.dk

Metal-Catalyzed and Transition Metal-Free Methodologies

Both metal-catalyzed and, more recently, transition-metal-free reactions have significantly advanced the synthesis of quinoxalin-2-ones and their derivatives.

Metal-Catalyzed Approaches: Copper-catalyzed reactions have been employed for the synthesis of quinoxalin-2-ones, for instance, through the double amination of 2-halo-N-(2-halophenyl)-acetamides. acs.org Copper catalysts have also been utilized in the C-3 hydroxyalkylation of quinoxalin-2(1H)-ones with alcohols. chim.ittandfonline.com Another example is the silver-catalyzed synthesis of acylated derivatives from quinoxalin-2(1H)-one and α-oxo carboxylic acids. tandfonline.com Palladium catalysts have been used for the C3-arylation of quinoxalin-2-ones with arylboronic acids. chim.it

Transition Metal-Free Approaches: There is a growing trend towards developing transition-metal-free synthetic routes to avoid the cost and toxicity associated with heavy metals. rsc.org A convenient protocol for the C-3 alkylation of quinoxalin-2(1H)-ones with ethers has been developed using a radical reaction, offering good yields and broad substrate scope. rsc.org Another metal-free strategy involves the direct C–H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts at room temperature, providing a mild and efficient route to 3-arylquinoxalin-2(1H)-ones. acs.orgclockss.org Furthermore, a visible-light-induced radical cyclization of N-chloroimines has been reported for the synthesis of quinoxalin-2-ones. acs.org

Interactive Data Table: Comparison of Metal-Catalyzed and Metal-Free Reactions

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Metal-Catalyzed | |||

| Double Amination | Copper | Synthesizes quinoxalin-2-ones from halo-acetamides. | acs.org |

| Hydroxyalkylation | Copper | C-3 functionalization with alcohols. | chim.ittandfonline.com |

| Acylation | Silver | C-3 functionalization with α-oxo carboxylic acids. | tandfonline.com |

| Arylation | Palladium | C-3 functionalization with arylboronic acids. | chim.it |

| Transition Metal-Free | |||

| C-3 Alkylation | Radical Initiator | Reaction with ethers. | rsc.org |

| C-H Arylation | Diaryliodonium Salts | Mild, room temperature conditions. | acs.orgclockss.org |

| Radical Cyclization | Visible Light | Cyclization of N-chloroimines. | acs.org |

Microwave-Assisted and One-Pot Synthesis Techniques

To enhance reaction efficiency, reduce reaction times, and simplify work-up procedures, microwave-assisted synthesis and one-pot reactions have become increasingly popular.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of various quinoxalin-2-one derivatives. sapub.orgrsc.orgnih.gov For example, the condensation of o-phenylenediamine derivatives with dicarbonyl compounds can be significantly accelerated under microwave irradiation, often leading to higher yields and cleaner products. sapub.orgresearchgate.net This technique has also been used for the synthesis of 3-amidated quinoxalin-2(1H)-ones via a copper-catalyzed oxidative coupling. tandfonline.com The use of microwaves aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. mdpi.comarabjchem.org

Derivatization Strategies for Enhancing Molecular Complexity

The inherent reactivity of the quinoxalin-2-one core allows for a multitude of derivatization strategies. These modifications are pivotal for tuning the physicochemical properties and biological activities of the resulting molecules. Key strategies involve the selective functionalization at the C3 position of the pyrazine (B50134) ring, substitution on the benzene (B151609) moiety, and the annulation of additional heterocyclic rings.

Functionalization at Pyrazine Ring Positions

The C3 position of the quinoxalin-2-one ring is particularly susceptible to functionalization, offering a prime handle for introducing molecular diversity. Various methodologies, including alkylation, arylation, and amination, have been developed to modify this position.

C3-Alkylation: Direct C-H alkylation at the C3 position can be achieved through radical-mediated pathways. For instance, visible-light-induced decarboxylative coupling with phenyliodine(III) dicarboxylates or carboxylic acids provides a route to C3-methylated and other alkylated quinoxalinones. rsc.org Photocatalytic methods using alkyl bromides under visible light have also been employed to synthesize 3,3-bifunctionalized dihydroquinoxalin-2(1H)-ones. rsc.org Another approach involves the use of hypervalent iodine(III) reagents to generate alkyl radicals from sources like phenyliodine(III) dicarboxylates, which then add to the C3 position. frontiersin.org

C3-Arylation: The introduction of aryl groups at the C3 position is a common strategy to enhance biological activity. A metal- and oxidant-free photocatalytic method using arylhydrazines in the presence of HCl has been reported for the C3-arylation of quinoxalinones. mdpi.com This reaction proceeds through a radical pathway and demonstrates broad substrate tolerance. mdpi.com Visible-light-induced arylation using arylhydrazines in the absence of a photocatalyst, relying on singlet oxygen promotion, has also been achieved, offering a green and efficient protocol. mdpi.com

C3-Amination: The incorporation of amino functionalities at the C3 position can be accomplished through copper-catalyzed reactions. A practical route utilizes easily available azoles as nitrogen sources with Selectfluor as a mild oxidant. researchgate.net This method is characterized by its operational simplicity and broad substrate scope, affording C3-aminated quinoxalinones in good to excellent yields. researchgate.net

Table 1: Methodologies for C3-Functionalization of Quinoxalin-2-ones

| Functionalization | Reagents and Conditions | Substrate Scope | Yield Range | Ref. |

|---|---|---|---|---|

| Alkylation | Phenyliodine(III) dicarboxylates, visible light | Various quinoxalin-2(1H)-ones | Moderate | rsc.org |

| Alkyl bromides, acridinium (B8443388) photocatalyst, visible light | Primary to tertiary alkyl bromides | Good | rsc.org | |

| PhI(OAc)₂, DMSO, radical initiator | Quinoxalin-2(1H)-ones | - | frontiersin.org | |

| Arylation | Arylhydrazine, HCl, visible light | N-substituted quinoxalinones, various arylhydrazines | 45-88% | mdpi.com |

| Arylhydrazine, air, purple LED (400 nm) | N-substituted quinoxalin-2(1H)-ones, various arylhydrazines | Moderate to excellent | mdpi.com | |

| Amination | Azoles, Cu(OAc)₂, Selectfluor, CH₃CN | Various quinoxalin-2(1H)-ones and azoles | Moderate to excellent | researchgate.net |

Substitution Reactions on the Benzene Moiety

The benzene ring of the quinoxalinone scaffold can undergo various substitution reactions, allowing for the introduction of functional groups that can significantly modulate the molecule's properties. The position of these substitutions is influenced by the directing effects of the existing substituents on the ring. For 7-methylquinoxalin-2-ol, the methyl group is an ortho, para-director, while the pyrazinone ring is generally deactivating.

Halogenation: Regioselective halogenation of the benzene core of quinoxalin-2(1H)-ones has been achieved. A metal-free protocol using N-halosuccinimide (NXS) and tert-butyl hydroperoxide (TBHP) allows for the site-selective bromination and chlorination at the C7 position. chemrxiv.org This method is notable for its mild conditions and avoidance of metal catalysts. For instance, treatment of 1-methylquinoxalin-2(1H)-one with NBS and TBHP yields 7-bromo-1-methylquinoxalin-2(1H)-one in high yield. chemrxiv.org Photocatalytic chlorination at the C3 position has also been reported using chloroform (B151607) as the chlorine source. rsc.org

Sulfonation: Sulfonation of the quinoxaline ring system can be achieved using strong acids. For example, treating quinoxaline-2,3-dione with fuming sulfuric acid leads to the formation of the 6-sulfonic acid derivative. cusat.ac.in When 6-methylquinoxaline-2,3-dione (B12355034) is treated with chlorosulfonic acid, the 7-sulfonyl chloride is obtained. cusat.ac.in More recently, a metal-free oxidative O-S cross-coupling of quinoxalinones with sodium sulfinates using NBS as the oxidant has been developed to synthesize 2-sulfonyloxylated quinoxalines. researchgate.net A photocatalytic three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids also yields sulfonated products. ccspublishing.org.cn

Table 2: Benzene Ring Substitution Reactions on Quinoxalinones

| Reaction | Reagents and Conditions | Position of Substitution | Product Example | Yield | Ref. |

|---|---|---|---|---|---|

| Bromination | NBS, TBHP, MeCN, rt | C7 | 7-Bromo-1-methylquinoxalin-2(1H)-one | 92% | chemrxiv.org |

| Chlorination | CHCl₃, photocatalyst, visible light | C3 | 3-Chloro-1-methylquinoxalin-2(1H)-one | 86% | rsc.org |

| Sulfonation | Fuming H₂SO₄ | C6 (on quinoxaline-2,3-dione) | Quinoxaline-2,3-dione-6-sulfonic acid | - | cusat.ac.in |

| Sulfonyloxylation | Sodium sulfinates, NBS, THF/H₂O, rt | C2-O | 5-Methylquinoxalin-2-yl 4-methylbenzenesulfonate | 96% | researchgate.net |

| Sulfonylation | Alkenes, Sulfinic acids, 4CzIPN, air, visible light | C3 | 3-(2-phenyl-2-(phenylsulfonyl)ethyl)quinoxalin-2(1H)-one | - | ccspublishing.org.cn |

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems onto the quinoxalinone framework represents a significant step in increasing molecular complexity and exploring novel chemical space for drug discovery. Various strategies have been developed to synthesize tricyclic and tetracyclic structures incorporating imidazole, triazole, or pyridazine (B1198779) rings.

Imidazo[1,5-a]quinoxalin-4-ones: An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system involves the condensation of an o-nitroaniline with a glyoxylate, followed by treatment with tosylmethyl isocyanide (TosMIC) to form a 1-(o-nitrophenyl)imidazole-5-carboxylate. nih.gov Reductive cyclization of this intermediate then affords the desired fused system. nih.gov Another approach involves the reaction of quinoxalin-2-ones with oxime acetates mediated by molecular iodine in a [3+2] annulation fashion. thieme-connect.com

Triazolo[1,5-a]quinoxalin-4(5H)-ones: These fused systems can be synthesized through a tandem reaction of N-(2-haloaryl)propiolamides with sodium azide (B81097). acs.org This copper-catalyzed process involves a [3+2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. acs.org A photoredox-catalyzed [3+2] cyclization between quinoxalinones and hypervalent iodine(III) reagents also provides access to this scaffold. chemrxiv.org A more sustainable approach involves the reaction of 1-azido-2-nitrobenzenes with dimethyl acetylenedicarboxylate (B1228247) followed by reductive cyclization, with further derivatization possible at the amide nitrogen and ester functionality. researchgate.net

Pyridazino[4,5-b]quinolines: The synthesis of pyridazino[4,5-b]quinolines can be achieved from 2,3-diaroylquinolines, which are themselves prepared through a multicomponent reaction. nih.gov Treatment of the diaroylquinoline with hydrazine (B178648) hydrate (B1144303) leads to the formation of the fused pyridazine ring. nih.gov The pyridazino[4,5-b]quinoxaline-1(2H)-one scaffold has also been investigated for its potential biological activities. rsc.org

Table 3: Synthesis of Fused Heterocyclic Systems from Quinoxalinone Precursors

| Fused System | Synthetic Strategy | Key Reagents | Precursor | Ref. |

|---|---|---|---|---|

| Imidazo[1,5-a]quinoxalin-4-one | Condensation, TosMIC reaction, Reductive cyclization | Glyoxylate, TosMIC, Reducing agent | o-Nitroaniline | nih.gov |

| Iodine-mediated [3+2] annulation | Oxime acetates, I₂ | Quinoxalin-2(1H)-one | thieme-connect.com | |

| Triazolo[1,5-a]quinoxalin-4(5H)-one | Tandem azide-alkyne cycloaddition/Ullmann coupling | Sodium azide, CuI | N-(2-Haloaryl)propiolamide | acs.org |

| Photoredox [3+2] cyclization | Hypervalent iodine(III) reagents, Ru(bpy)₃Cl₂ | Quinoxalinone | chemrxiv.org | |

| Diazotization and cyclization | 1-Azido-2-nitrobenzene, Dimethyl acetylenedicarboxylate | - | researchgate.net | |

| Pyridazino[4,5-b]quinoline | Cyclization of diaroylquinoline | Hydrazine hydrate | 2,3-Diaroylquinoline | nih.gov |

Mechanistic Investigations of 7 Methylquinoxalin 2 Ol Reactivity

Elucidation of Reaction Mechanisms in Synthetic Transformations

The reactivity of 7-Methylquinoxalin-2-ol is characterized by its participation in a variety of synthetic transformations, which can be understood through the study of its reaction mechanisms. These mechanisms involve nucleophilic, electrophilic, and radical pathways.

Nucleophilic and Electrophilic Reaction Pathways

The quinoxaline (B1680401) scaffold is susceptible to both nucleophilic and electrophilic attacks, with the positions of these reactions being influenced by the substituents on the ring. A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient part of the substrate, replacing a leaving group. wikipedia.org In the context of quinoxalin-2-ol derivatives, nucleophiles can attack the carbon centers of the heterocyclic ring. Conversely, electrophilic substitution reactions involve an electron-deficient species (the electrophile) attacking the electron-rich aromatic ring. nowgongcollege.edu.in

The 7-methyl group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution, while the hydroxyl group at the 2-position (in the enol form) also acts as an activating group. Electrophilic attacks, such as nitration or sulfonation, are therefore likely to occur at the electron-rich positions of the quinoxaline ring. Nucleophilic substitution reactions, on the other hand, might target positions made electron-deficient by the nitrogen atoms in the pyrazine (B50134) ring. The general form of a nucleophilic substitution reaction can be represented as:

Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where Nuc is the nucleophile, R is the substrate, and LG is the leaving group.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict these reaction pathways by modeling the interactions between the quinoxaline derivative and various reagents. nih.gov

Table 1: Overview of Nucleophilic and Electrophilic Reactions

| Reaction Type | Attacking Species | Nature of Reagent | Potential Reaction Sites on 7-Methylquinoxalin-2-ol |

| Nucleophilic Substitution | Nucleophile | Electron-rich | Carbon atoms in the pyrazine ring |

| Electrophilic Substitution | Electrophile | Electron-deficient | Electron-rich positions on the benzene ring (e.g., C-6, C-8) |

Radical Reaction Intermediates and Propagation

Radical reactions proceed through a chain reaction mechanism involving three key phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the formation of a radical species, often initiated by heat or UV light, causing the homolytic cleavage of a bond. lumenlearning.comlibretexts.org

Propagation: A reactive radical reacts with a stable molecule to generate a new radical, which continues the chain. lumenlearning.comlibretexts.org These steps often involve hydrogen abstraction or the addition of the radical to a double bond. lumenlearning.com

Termination: The reaction ceases when two radical species react with each other to form a stable, non-radical product. lumenlearning.comlibretexts.org

Quinoxalin-2(1H)-one derivatives can participate in radical reactions. For instance, alkyl radicals can be generated and subsequently react with the quinoxalinone scaffold. acs.org The generation of an alkoxy radical from an alcohol precursor can initiate a reaction cascade. diva-portal.org In the context of 7-Methylquinoxalin-2-ol, a radical could be initiated on the molecule, which would then propagate. The stability of the resulting radical intermediate is a key factor in determining the reaction pathway; more substituted radicals are generally more stable. youtube.com

Tautomerism and Isomerism Studies of Quinoxalin-2-ols

The structural properties of 7-Methylquinoxalin-2-ol are significantly influenced by tautomerism and isomerism, which affect its reactivity and stability.

Keto-Enol Tautomerism in Quinoxalinol Systems

Quinoxalin-2-ol exists in a tautomeric equilibrium with its keto form, 7-methylquinoxalin-2(1H)-one. nih.gov Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, it is a keto-enol tautomerism where the proton shifts between the oxygen and a nitrogen atom. frontiersin.orgchemistrysteps.com

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoxaline ring. nih.govmasterorganicchemistry.com Generally, for 2-quinoxalinone systems, the keto tautomer is the more stable and predominant form. nih.gov The attachment of a benzene ring to the pyrazinone core, as in quinoxalinones, significantly increases the relative stability of the oxo (keto) tautomer. nih.gov

Figure 1: Keto-Enol Tautomerism of 7-Methylquinoxalin-2-ol

This equilibrium is dynamic and can be shifted. For example, studies on similar heterocyclic systems have shown that the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents. nih.gov

Regioselective Considerations in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In 7-Methylquinoxalin-2-ol, the existing substituents—the methyl group at C7 and the oxo/hydroxyl group at C2—direct incoming reagents to specific positions.

For electrophilic substitution, the electron-donating methyl group and the activating hydroxyl group (in the enol form) direct electrophiles to particular positions on the benzene ring. In palladium-catalyzed C-H activation reactions, the choice of ligand can impart high regioselectivity, directing functionalization to a specific C-H bond. chemrxiv.orgmdpi.com For instance, in related systems, functionalization has been directed to the C3 position of the quinoxalin-2-one ring. mdpi.com

The regioselectivity of a reaction can be controlled by choosing appropriate reaction conditions to favor either the kinetic or thermodynamic product. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. nowgongcollege.edu.in

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of reactions involving 7-Methylquinoxalin-2-ol is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Reaction kinetics is the study of reaction rates, while thermodynamics deals with the energy changes that occur during a reaction. mdpi.com A thermodynamic analysis can predict the feasibility of a reaction and the position of equilibrium. For example, the tautomeric equilibrium between the keto and enol forms is a thermodynamic phenomenon. nih.gov The relative stability of the tautomers, and thus the equilibrium constant, can be estimated using theoretical calculations. nih.govfrontiersin.org

The relationship between the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction under the given conditions. mathematicsgroup.com By studying the effect of temperature on the reaction rate and equilibrium, these thermodynamic parameters can be determined, providing a deeper understanding of the reaction profile. mdpi.commathematicsgroup.com

Advanced Spectroscopic and Analytical Characterization of 7 Methylquinoxalin 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds like 7-Methylquinoxalin-2-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

While complete, experimentally verified spectral data for 7-Methylquinoxalin-2-ol is not extensively published, the chemical shifts can be reliably predicted based on data from closely related, substituted quinoxaline (B1680401) derivatives. psu.edunih.gov The electron-donating methyl group at the C-7 position and the lactam functionality in the pyrazine (B50134) ring are the primary influences on the electronic environment of the molecule's atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons (7-CH₃) would present as a singlet further upfield. The N-H proton of the quinoxalin-2(1H)-one tautomer would likely appear as a broad singlet at a lower field.

In the ¹³C NMR spectrum, the signals for the carbon atoms are distributed over a wider range. The carbonyl carbon (C-2) is expected at a significantly downfield shift. The assignments can be confirmed using techniques like HMQC and HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7-Methylquinoxalin-2-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | ~155 |

| C-3 | ~8.3 (s) | ~151 |

| C-5 | ~7.8 (d) | ~115 |

| C-6 | ~7.3 (dd) | ~132 |

| C-7 | - | ~140 |

| C-8 | ~7.3 (d) | ~129 |

| C-8a | - | ~130 |

| C-4a | - | ~134 |

| 7-CH₃ | ~2.5 (s) | ~21 |

Note: These are estimated values based on data from similar quinoxaline structures and general substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural connectivity of 7-Methylquinoxalin-2-ol.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 7-Methylquinoxalin-2-ol, the primary use of COSY would be to establish the connectivity of the protons on the benzene ring. A cross-peak would be expected between the proton at C-5 and the proton at C-6, confirming their adjacency. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.org It allows for the direct assignment of protonated carbons. For example, the singlet at ~2.5 ppm would correlate with the methyl carbon signal at ~21 ppm. rsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for assigning quaternary (non-protonated) carbons and piecing together molecular fragments. rsc.org Key correlations for confirming the structure of 7-Methylquinoxalin-2-ol would include the correlation between the methyl protons (7-CH₃) and the carbons C-6, C-7, and C-8. The proton at C-5 would show a correlation to the ring-junction carbon C-4a. nih.gov

Table 2: Expected Key 2D NMR Correlations for 7-Methylquinoxalin-2-ol

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-5 | H-6 | Confirms adjacent protons on the benzene ring. |

| HMQC | 7-CH₃ | 7-CH₃ Carbon | Assigns the methyl carbon. |

| H-5, H-6, H-8 | C-5, C-6, C-8 | Assigns protonated aromatic carbons. | |

| HMBC | 7-CH₃ | C-6, C-7, C-8 | Confirms the position of the methyl group at C-7. |

| H-5 | C-4a, C-7 | Helps assign quaternary carbon C-4a and confirms C-5 position. |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. scialert.net This method effectively generates a "virtual chromatogram" within the NMR tube, where one dimension is the standard chemical shift and the other is the diffusion coefficient. rsc.org

The diffusion coefficient of a molecule is related to its size and shape; larger molecules diffuse more slowly than smaller ones. psu.edu In the context of 7-Methylquinoxalin-2-ol, a DOSY experiment would be highly effective for:

Assessing the purity of a sample by identifying signals from solvents, impurities, or starting materials, which would have different diffusion coefficients.

Analyzing reaction mixtures to track the conversion of reactants to products without the need for physical separation.

Studying non-covalent interactions, such as dimerization or binding to other molecules, which would result in a change in the apparent diffusion coefficient. psu.edu

While specific DOSY data for 7-Methylquinoxalin-2-ol is not available, the technique's general applicability makes it a valuable tool for its analysis in complex solution environments.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule, offering a "fingerprint" for identification. sphinxsai.com

The FTIR spectrum of 7-Methylquinoxalin-2-ol is expected to be dominated by the features of its more stable 7-Methylquinoxalin-2(1H)-one tautomer, especially in the solid state. Key vibrational bands would include a strong absorption from the carbonyl (C=O) group and a characteristic band from the N-H bond of the lactam ring. The aromatic part of the molecule gives rise to C-H and C=C stretching vibrations.

Table 3: Predicted Characteristic FTIR and Raman Bands for 7-Methylquinoxalin-2-ol

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (FTIR) | Expected Intensity (Raman) | Comments |

|---|---|---|---|---|

| 3200-3000 | N-H stretch | Medium, Broad | Weak | From the quinoxalin-2(1H)-one tautomer. mspmbeed.com |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Strong | Characteristic of the benzene ring protons. scialert.net |

| 2980-2920 | Aliphatic C-H stretch | Medium-Weak | Strong | From the methyl (CH₃) group. |

| ~1660 | C=O stretch (Amide I) | Strong | Medium | A key band for the quinoxalin-2(1H)-one form. mdpi.com |

| 1620-1580 | C=N stretch / C=C stretch | Medium-Strong | Strong | Vibrations from pyrazine and benzene rings. scialert.net |

| 1490-1400 | Aromatic C=C stretch | Medium-Strong | Strong | Benzene ring skeletal vibrations. |

| ~1375 | CH₃ symmetric bend | Medium | Medium | Characteristic methyl group deformation. |

| 1300-1000 | C-N stretch / C-H in-plane bend | Medium | Medium | Complex region with multiple overlapping bands. scialert.net |

Raman spectroscopy is complementary to FTIR. sphinxsai.com While FTIR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds, such as the aromatic C=C and C-H bonds, often produce strong signals in a Raman spectrum. semanticscholar.org

For 7-Methylquinoxalin-2-ol, the Raman spectrum would be particularly useful for analyzing the vibrations of the aromatic backbone. The ring breathing modes of the quinoxaline system would give rise to sharp, characteristic peaks. scialert.net The C=O stretch would be visible but likely weaker than in the FTIR spectrum, whereas the C=C and C=N ring stretching vibrations would be prominent. scialert.net The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. sphinxsai.com

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy serves as a powerful tool for probing the electronic structure of molecules. By analyzing the absorption of electromagnetic radiation in the ultraviolet and visible regions, detailed information about electronic transitions, conjugation, and the influence of substituents can be obtained. For derivatives of 7-methylquinoxalin-2-ol, these techniques are crucial for understanding their fundamental electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible parts of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like quinoxalinones, the characteristic π → π* and n → π* transitions provide a distinct spectral signature.

The UV-Vis spectrum of quinoxalin-2-one derivatives is influenced by the electronic nature of substituents and the solvent environment. For instance, studies on the related compound 3-methylquinoxalin-2(1H)-one (3-MeQ) using pulse radiolysis have provided insights into its transient absorption spectra. After reaction with hydroxyl radicals (•OH) in aqueous solutions at pH 7, two primary absorption bands were observed. mdpi.com An absorption band with a maximum (λmax) at approximately 470 nm is assigned to the formation of OH-adducts on the benzene ring, while a second band at a lower wavelength (λmax ≈ 370 nm) is attributed to the formation of N-centered radicals on the pyrazin-2-one ring. mdpi.com The reaction of 3-MeQ with the azide (B81097) radical (•N3) results in a distinct absorption band with a λmax at 350 nm, corresponding to the N-centered radical formed via one-electron oxidation. mdpi.com

These findings suggest that the electronic structure of the 7-methylquinoxalin-2-ol core is susceptible to both substitution patterns and the surrounding chemical environment. The methyl group at the 7-position is expected to have a modest electron-donating effect, potentially causing a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalin-2-ol. The specific absorption maxima are also highly dependent on pH, as protonation or deprotonation of the molecule can significantly alter the electronic distribution within the conjugated system. researchgate.net The use of modern spectrometers is essential for recording these spectra with high resolution. rsc.org

Table 1: Representative UV-Vis Absorption Maxima for Quinoxalinone Derivatives

| Compound | Condition | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Reaction with •OH | 370 | N-centered radical | mdpi.com |

| 3-Methylquinoxalin-2(1H)-one | Reaction with •OH | 470 | OH-adduct on benzene ring | mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While 7-methylquinoxalin-2-ol itself is achiral, its derivatives can be made chiral by introducing a stereocenter, for example, through substitution with a chiral moiety.

For such chiral derivatives, CD spectroscopy provides critical information about their absolute configuration and conformation in solution. The interaction between a chiral molecule and an achiral chromophore, like the quinoxalinone system, can result in an induced circular dichroism (ICD) spectrum for the achiral part. nih.gov This phenomenon is valuable for studying supramolecular interactions and determining the absolute configuration of the chiral component. nih.gov

The CD spectrum of a chiral 7-methylquinoxalin-2-ol derivative would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms. In some cases, molecular ordering in the solid state can significantly enhance the CD signal, leading to efficient circularly polarized luminescence (CPL). rsc.org The analysis of CD spectra, often supported by theoretical calculations, is a definitive method for assigning the stereochemistry of chiral quinoxalinone derivatives. d-nb.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. savemyexams.com

For 7-methylquinoxalin-2-ol, the molecular ion peak (M+) would appear at an m/z value corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation of the molecular ion upon electron ionization provides a structural fingerprint. libretexts.org The stability of the aromatic quinoxalinone ring means that the molecular ion peak is expected to be reasonably intense.

Key fragmentation pathways for 7-methylquinoxalin-2-ol can be predicted based on its structure. Common fragmentation patterns for heterocyclic and aromatic compounds include:

Loss of a methyl radical (•CH3): This would result in a significant peak at [M-15]+.

Loss of carbon monoxide (CO): Cleavage of the pyrazinone ring could lead to the expulsion of a neutral CO molecule, giving a fragment at [M-28]+.

Loss of HCN: Fragmentation of the pyrazine ring could also involve the loss of hydrogen cyanide, leading to a peak at [M-27]+.

Retro-Diels-Alder (RDA) reaction: The pyrazine ring could undergo an RDA fragmentation, breaking down into smaller, stable neutral molecules and charged fragments.

The analysis of these characteristic fragments allows for the unambiguous identification of the 7-methylquinoxalin-2-ol core structure and the position of its substituents.

Table 2: Predicted Key Mass Spectrometry Fragments for 7-Methylquinoxalin-2-ol (C9H8N2O, Molecular Weight: 160.17 g/mol )

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 160 | [C9H8N2O]+• | Molecular Ion (M+) |

| 145 | [C8H5N2O]+ | Loss of •CH3 |

| 132 | [C8H8N2]+• | Loss of CO |

| 131 | [C9H7N2]+ | Loss of •OH (from tautomeric form) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This technique provides a complete picture of the molecular structure, including bond lengths, bond angles, and torsional angles, at an atomic resolution. ias.ac.innih.gov

For a derivative of 7-methylquinoxalin-2-ol, a single-crystal X-ray diffraction analysis would unambiguously confirm its chemical structure and provide detailed insights into its solid-state conformation and packing. The resulting electron density map reveals the positions of each atom in the crystal's unit cell. nih.gov

Table 3: Hypothetical Crystallographic Data for 7-Methylquinoxalin-2-ol

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | To be determined by analysis |

| Space Group | The symmetry of the unit cell | To be determined by analysis |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and angles of the repeating unit |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Distances and angles of H-bonds; centroid-centroid distances for π-stacking |

Electrochemical Characterization and Redox Behavior

Electrochemical characterization techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, including their reduction and oxidation potentials and the stability of the resulting charged species. The quinoxaline core is known to be electroactive, making these studies highly relevant for 7-methylquinoxalin-2-ol derivatives.

The electrochemistry of quinoxaline and its derivatives is characterized by the reduction of the pyrazine ring. dtu.dk Studies on related compounds have shown that the pyrazine ring typically undergoes a two-electron reduction. mdpi.com The redox potential is sensitive to the electronic effects of substituents on the ring system. The electron-donating methyl group at the 7-position would be expected to make the reduction of 7-methylquinoxalin-2-ol slightly more difficult (i.e., occur at a more negative potential) compared to the unsubstituted analog. dtu.dk

The stability of the reduced species and the reversibility of the redox process are highly dependent on the pH of the electrolyte solution. dtu.dkresearchgate.net In acidic to neutral media, the reduced form of quinoxaline can be unstable and undergo degradation. dtu.dk However, studies have shown that in alkaline conditions (e.g., pH > 11), the cycling stability and electrochemical reversibility can be significantly improved. dtu.dkresearchgate.net A cyclic voltammogram of a 7-methylquinoxalin-2-ol derivative would reveal the potentials of the redox peaks, and the separation between the anodic and cathodic peak potentials (ΔEp) would provide information about the kinetics of the electron transfer process. d-nb.info

Table 4: Expected Electrochemical Properties of 7-Methylquinoxalin-2-ol

| Property | Description | Expected Behavior |

|---|---|---|

| Redox Process | Oxidation/Reduction behavior | Reversible or quasi-reversible two-electron reduction of the pyrazine ring |

| Redox Potential (E½) | Potential at which the redox event occurs | Influenced by pH and substituents; expected to be negative vs. a standard electrode |

| pH Dependence | Effect of pH on stability and potential | Increased stability of the reduced form and improved reversibility at higher pH |

Computational Chemistry and Theoretical Studies on 7 Methylquinoxalin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgaimspress.com This theory is founded on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT has become a versatile tool in computational chemistry, balancing accuracy with relatively low computational cost compared to other quantum mechanical methods. wikipedia.orgaimspress.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 7-Methylquinoxalin-2-ol, this process involves systematically adjusting the atomic coordinates to find the structure with the lowest possible energy. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.net

Conformational analysis is crucial for flexible molecules and for those, like 7-Methylquinoxalin-2-ol, that can exist in different tautomeric forms (keto and enol). The analysis involves identifying all possible low-energy conformers and determining their relative stabilities. chemrxiv.orgutrgv.edu This process can be accelerated by using less computationally expensive force-field methods for an initial search, followed by DFT optimization of the most promising conformers. arxiv.orgconflex.net The results of a frequency analysis can confirm that the optimized structures are true energy minima, indicated by the absence of imaginary frequencies. researchgate.net

Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of 7-Methylquinoxalin-2-ol, as would be predicted by DFT calculations.

| Bond/Angle | Parameter | Predicted Value |

| Bond Lengths | C2-N1 | 1.37 Å |

| C2-O1 | 1.35 Å | |

| C7-C11 (Methyl) | 1.51 Å | |

| N1-C9 | 1.39 Å | |

| C3-N4 | 1.31 Å | |

| Bond Angles | N1-C2-C3 | 119.5° |

| C2-N1-C9 | 121.0° | |

| O1-C2-N1 | 118.0° | |

| C6-C7-C8 | 120.5° | |

| C6-C7-C11 | 119.8° | |

| This table contains interactive data. You can sort and filter the information as needed. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO's energy relates to the electron affinity, or the ability to accept an electron. ajchem-a.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These orbital energies are key to calculating various quantum chemical descriptors.

The following interactive table presents hypothetical energy values for the frontier orbitals of 7-Methylquinoxalin-2-ol.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 |

| This table contains interactive data. You can sort and filter the information as needed. |

The total electron density distribution provides insight into the size and shape of a molecule. A Molecular Electrostatic Potential (MEP) map is generated by plotting the electrostatic potential onto the surface of constant electron density. researchgate.netuni-muenchen.de The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting how it will interact with other species. researchgate.net It helps identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions and chemical reactivity. uni-muenchen.delibretexts.org

MEP maps use a color spectrum to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. libretexts.orgavogadro.cc Green represents areas of neutral potential. For 7-Methylquinoxalin-2-ol, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, while the areas around the hydrogen atoms would exhibit positive potential (blue).

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. nih.govresearchgate.net These descriptors provide a quantitative basis for understanding and predicting chemical behavior. rsc.orgredalyc.org

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a general measure of a molecule's reactivity. ajchem-a.comuctm.edu Key global descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ajchem-a.com

These indices are calculated using the energies of the HOMO and LUMO. researchgate.net

The table below provides the formulas for these global reactivity indices and hypothetical values for 7-Methylquinoxalin-2-ol based on the FMO analysis.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.80 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.225 |

| Global Softness (S) | S = 1 / (2η) | 0.225 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.64 |

| This table contains interactive data. You can sort and filter the information as needed. |

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. Fukui functions are powerful local descriptors used to identify the most likely sites for electrophilic and nucleophilic attack. hackernoon.comscm.com The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. hackernoon.com

The condensed Fukui functions simplify this by providing values for each atom in the molecule. scm.com

fk+ : For nucleophilic attack, this function indicates the sites most likely to accept an electron. The atom with the highest fk+ value is the preferred site for a nucleophile to attack. schrodinger.comresearchgate.net

fk- : For electrophilic attack, this function identifies the sites most likely to donate an electron. The atom with the highest fk- value is the most susceptible to attack by an electrophile. schrodinger.comresearchgate.net

The following table presents hypothetical condensed Fukui function values for selected atoms in 7-Methylquinoxalin-2-ol, illustrating how reactive sites would be identified.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N1 | 0.095 | 0.120 |

| C2 | 0.150 | 0.080 |

| C3 | 0.135 | 0.105 |

| N4 | 0.090 | 0.130 |

| C7 | 0.050 | 0.115 |

| O1 | 0.180 | 0.150 |

| C11 (Methyl C) | 0.015 | 0.025 |

| This table contains interactive data. You can sort and filter the information as needed. |

Based on this hypothetical data, the oxygen atom (O1) and the C2 carbon would be the most probable sites for nucleophilic attack, while the oxygen (O1) and the N4 nitrogen atom would be the most likely sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mpg.denih.gov For 7-Methylquinoxalin-2-ol, MD simulations can elucidate its conformational landscape, revealing the different three-dimensional shapes (conformations) the molecule can adopt in a biological environment, such as in aqueous solution or near a protein binding site. nih.govelifesciences.org

The process involves generating an initial 3D structure of the molecule and then calculating the forces between atoms and the resulting motions over femtosecond time steps. mpg.de By aggregating these snapshots over a simulation time that can extend to microseconds or even milliseconds, a trajectory is created that maps the molecule's dynamic behavior. elifesciences.orgmdpi.com

Analysis of this trajectory allows for the identification of low-energy, stable conformations as well as the transitional states between them. This provides a detailed understanding of the molecule's flexibility and the predominant shapes it is likely to adopt upon interacting with a biological target. nih.govmdpi.com Understanding the conformational preferences of 7-Methylquinoxalin-2-ol is essential, as a molecule's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site. elifesciences.org

In Silico ADMET and Drug-Likeness Predictions

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. sciensage.infomdpi.com These predictions help to identify potential liabilities and filter out compounds that are unlikely to succeed in clinical trials. humanjournals.com

Drug-likeness is another critical concept, often assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bmdrc.orgnih.gov Compounds that adhere to these rules are considered more likely to be orally bioavailable. Theoretical predictions for 7-Methylquinoxalin-2-ol suggest it possesses favorable drug-like characteristics.

Table 1: Predicted ADMET and Drug-Likeness Properties of 7-Methylquinoxalin-2-ol This table presents theoretically predicted values based on computational models. Actual experimental values may vary.

| Property | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₉H₈N₂O | Basic chemical identity. |

| Molecular Weight | 160.17 g/mol | Influences absorption and distribution; typically <500 Da is preferred. bmdrc.org |

| logP (Lipophilicity) | ~1.5 - 2.0 | Affects solubility, absorption, and membrane permeability. nih.gov |

| Water Solubility (logS) | Moderately Soluble | Crucial for administration and distribution in the body. humanjournals.com |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Influences membrane penetration and bioavailability. |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | 0 Violations | Predicts oral bioavailability; compounds with ≤1 violation are preferred. bmdrc.org |

| Ghose Filter | Pass | A set of criteria defining preferred physicochemical properties for drug candidates. nih.gov |

| Veber's Rule | Pass | Relates rotatable bonds and TPSA to oral bioavailability. |

| Pharmacokinetics (ADMET) | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | Indicates whether the compound is likely to cross into the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some isoforms | Predicts potential for drug-drug interactions. sciensage.info |

Protein-Ligand Interactions and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net For 7-Methylquinoxalin-2-ol, docking simulations have been used to explore its interactions with various protein targets, particularly protein kinases like VEGFR-2, which are implicated in cancer. researchgate.netnih.gov

The docking process involves placing the 3D structure of 7-Methylquinoxalin-2-ol into the active site of a target protein and using a scoring function to evaluate and rank the different binding poses. nih.govnih.gov The results provide insights into the binding affinity and the specific interactions that stabilize the protein-ligand complex.

A key output of molecular docking is the prediction of ligand binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.combiorxiv.org This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable interaction. nih.gov The binding affinity is a crucial parameter for prioritizing compounds, as higher affinity often correlates with greater potency. nih.govbohrium.com

Docking studies of quinoxaline (B1680401) derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising binding affinities, suggesting that this class of compounds can effectively interact with the ATP-binding site of the kinase. researchgate.netnih.gov

Table 2: Predicted Binding Affinity of 7-Methylquinoxalin-2-ol with VEGFR-2 Binding affinities are predicted from molecular docking simulations and serve as an estimate of interaction strength.

| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|

Beyond predicting binding affinity, molecular docking reveals the specific amino acid residues within the protein's active site that interact with the ligand. waocp.orgmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand in the binding pocket. arxiv.orgresearchgate.net

For quinoxaline derivatives docked into the VEGFR-2 active site, studies have consistently identified key interactions within the hinge region, which is crucial for kinase inhibition. researchgate.netnih.gov 7-Methylquinoxalin-2-ol is predicted to form similar critical interactions. The quinoxaline ring system often acts as a scaffold that positions other functional groups to interact with specific residues. researchgate.net

Table 3: Predicted Key Interacting Residues for 7-Methylquinoxalin-2-ol in the VEGFR-2 Active Site (PDB: 2OH4) Interactions are predicted based on molecular docking simulations of the quinoxaline scaffold.

| Amino Acid Residue | Interaction Type | Predicted Role of Interaction |

|---|---|---|

| Cys919 | Hydrogen Bond | Anchors the ligand to the hinge region of the kinase, a hallmark of many Type II kinase inhibitors. |

| Asp1046 | Hydrogen Bond / Electrostatic | Forms a strong interaction with the donor/acceptor groups on the ligand, contributing to high affinity. researchgate.net |

| Glu885 | Hydrogen Bond | Interacts with the quinoxaline nitrogen, further stabilizing the complex. |

| Val848 | Hydrophobic Interaction | Forms hydrophobic contacts with the methyl group and aromatic ring, enhancing binding. |

| Leu840 | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates the quinoxaline core. |

Pharmacological Potential and Biological Activities of 7 Methylquinoxalin 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Methylquinoxalin-2-ol Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 7-Methylquinoxalin-2-ol derivatives, SAR investigations have provided valuable insights into the chemical features required for their biological activity.

The biological efficacy of 7-Methylquinoxalin-2-ol analogues is highly dependent on the nature and position of various substituents on the quinoxaline (B1680401) core. Studies have systematically explored modifications at different positions to enhance their desired pharmacological effects, such as anticancer activity.

A key area of investigation has been the comparison between derivatives featuring a 3-methylquinoxalin-2(1H)-one moiety and those with a 3-methylquinoxaline-2-thiol (B109401) group. Research indicates that the 3-methylquinoxalin-2(1H)-one core generally confers more potent anti-proliferative and VEGFR-2 inhibitory activities compared to its thiol counterpart. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of selected 3-methylquinoxaline derivatives, illustrating the impact of these structural modifications.

Table 1: In Vitro Cytotoxic Activity of Selected 3-Methylquinoxaline Derivatives

| Compound | Core Moiety | Linker | Terminal Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |

|---|---|---|---|---|---|

| Sorafenib (B1663141) | - | - | - | 3.51 | 2.17 |

| 27a | 3-methylquinoxalin-2(1H)-one | Amide | 4-chloro-3-(trifluoromethyl)phenyl | 7.7 | 4.5 |

| 28 | 3-methylquinoxalin-2(1H)-one | Diamide | Phenyl | 17.2 | 11.7 |

| 30f | 3-methylquinoxaline-2-thiol | Amide | 4-methoxyphenyl | 18.1 | 10.7 |

| 30i | 3-methylquinoxaline-2-thiol | Amide | 4-nitrophenyl | 17.2 | 12.7 |

| 31b | 3-methylquinoxaline-2-thiol | Diamide | 4-chlorophenyl | 19.2 | 13.7 |

Data sourced from studies on novel 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. nih.govtandfonline.com MCF-7 is a human breast adenocarcinoma cell line, and HepG2 is a human liver cancer cell line.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This model serves as a template for designing new drug candidates with optimized interactions with a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. nih.govmedsci.org

For quinoxaline derivatives, pharmacophore models have been developed to understand the structural requirements for engaging with various targets. In the context of VEGFR-2 inhibition, the design of 3-methylquinoxaline derivatives often incorporates a bioisosteric replacement strategy. Here, the 3-methylquinoxaline scaffold acts as a bioisostere for moieties like the N-methylpicolinamide group found in the established inhibitor sorafenib. nih.gov

The key pharmacophoric features for these inhibitors include:

A flat heteroaromatic ring: The 3-methylquinoxalin-2(1H)-one or -2-thiol nucleus serves this purpose. nih.gov

A hydrogen bond donor/acceptor (HBD/HBA) moiety: An amide, diamide, or hydrazide group typically functions as the linker, providing crucial hydrogen bonding interactions within the enzyme's active site. nih.gov

A terminal hydrophobic group: This portion of the molecule is designed to fit into a hydrophobic pocket of the target protein, contributing to the binding affinity. nih.gov

Docking studies of these compounds into the VEGFR-2 active site confirm that the quinoxaline ring and the associated linker and terminal groups orient themselves to make key interactions with amino acid residues, mimicking the binding mode of known inhibitors. nih.gov

Mechanisms of Action in Biological Systems

Derivatives of 7-Methylquinoxalin-2-ol exert their biological effects through multiple complex mechanisms. These primarily involve the inhibition of critical enzymes, modulation of signaling pathways, and the induction of programmed cell death (apoptosis) and cell cycle arrest in pathological cells.

A primary mechanism of action for many 7-Methylquinoxalin-2-ol derivatives is the direct inhibition of protein kinases, which are crucial regulators of cellular processes that are often deregulated in diseases like cancer. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. nih.govtandfonline.com Several 3-methylquinoxaline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds compete for the ATP-binding site of the kinase, effectively blocking its downstream signaling and suppressing tumor propagation. tandfonline.comnih.gov The inhibitory activity of these compounds is often highly correlated with their cytotoxic effects on cancer cells. nih.gov For example, compound 27a (see Table 1) was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 3.2 nM, comparable to the reference drug sorafenib (IC₅₀ = 3.12 nM). nih.govtandfonline.com

Table 2: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

| Compound | IC₅₀ (nM) for VEGFR-2 Inhibition |

|---|---|

| Sorafenib | 3.07 - 3.12 |

| 11b | 4.8 |

| 11e | 2.6 |

| 11f | 5.4 |

| 11g | 4.2 |

| 12e | 3.9 |

| 12g | 5.2 |

| 12k | 2.9 |

Data represents the concentration required for 50% inhibition of VEGFR-2 activity. Compounds are from a series of 3-methylquinoxaline derivatives. tandfonline.comnih.gov

Other Kinase Inhibition: Beyond VEGFR-2, quinoxaline analogues have shown inhibitory activity against other kinases. A novel quinoxaline urea (B33335) analogue was found to reduce the phosphorylation of IKKβ (Inhibitor of nuclear factor kappa B kinase beta), a key enzyme in the pro-inflammatory and pro-survival NF-κB signaling pathway, which is a therapeutic target in pancreatic cancer. nih.gov Other quinoxaline derivatives have been synthesized as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family involved in stress and inflammatory responses. nih.gov

In addition to direct enzyme inhibition, these compounds can modulate cell surface receptors and interfere with intracellular signaling cascades.

NF-κB Pathway Interference: By inhibiting IKKβ, quinoxaline urea analogs can effectively block the phosphorylation events that lead to the activation of the NF-κB pathway. nih.gov This pathway is crucial for cancer cell survival and proliferation, making its inhibition a valid therapeutic strategy. nih.gov

ERK Signaling: Studies on quinoxaline 1,4-dioxide derivatives have shown they can decrease the phosphorylation of the Extracellular signal-regulated kinase (ERK). nih.gov The ERK pathway is a central signaling route that controls cell proliferation and survival. Inhibition of ERK phosphorylation can contribute to the apoptogenic (apoptosis-inducing) effects of these compounds. nih.gov

AMPA Receptor Antagonism: Some quinoxaline derivatives have been investigated as antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a type of glutamate (B1630785) receptor in the central nervous system. researchgate.net This highlights the versatility of the quinoxaline scaffold in targeting different receptor types.

A key outcome of the enzymatic and signaling interference by 7-Methylquinoxalin-2-ol derivatives is the activation of programmed cell death and the halting of the cell division cycle in cancer cells.

Induction of Apoptosis: Apoptosis is a natural and orderly process of cell suicide that is often evaded by cancer cells. Quinoxaline derivatives have been shown to induce apoptosis through multiple mechanisms. tandfonline.com A primary route is the mitochondrial-dependent (intrinsic) pathway. nih.gov This involves changing the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. tandfonline.com Specifically, potent 3-methylquinoxaline derivatives have been shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death. tandfonline.comnih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Many quinoxaline derivatives can halt this process at specific checkpoints. nih.gov For example, certain quinoxaline 1,4-dioxides block cells at the G2/M phase (the transition from the second growth phase to mitosis) by inhibiting the expression of cyclin B. nih.gov Other potent 3-methylquinoxaline derivatives have been found to cause cell cycle arrest at the G2/M phase in liver cancer cells. nih.gov This arrest prevents the cells from dividing and can ultimately trigger apoptosis. mdpi.com

Table 3: Pro-Apoptotic and Cell Cycle Effects of a Lead 3-Methylquinoxaline Derivative (Compound 11e/27a)

| Parameter | Effect | Fold Change / % of Cells |

|---|---|---|

| Cell Cycle Phase | Arrest at G2/M Phase | 49.14% of cells in G2/M |

| Apoptosis Induction | Increased Apoptotic Cells | 49.14% (vs. 9.71% in control) |

| Bax Level | Upregulation | 3.14-fold increase |

| Bcl-2 Level | Downregulation | 3.13-fold decrease |

| Caspase-3 Level | Upregulation/Activation | 2.34-fold increase |

| Caspase-9 Level | Upregulation/Activation | 2.34-fold increase |

Data from studies on HepG2 cells treated with a lead 3-methylquinoxaline derivative. tandfonline.comnih.gov

Antimicrobial Action Mechanisms (e.g., protein synthesis inhibition)

The antimicrobial efficacy of quinoxaline derivatives stems from their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of nucleic acid synthesis. Certain derivatives function by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. nih.govmdpi.com For example, a study on di-substituted sulfonylquinoxaline derivatives revealed their potential as DNA Gyrase inhibitors, with promising compounds showing inhibition in the micromolar range. nih.gov

Another significant mechanism is the disruption of the microbial cell wall or membrane. The lipophilicity of the quinoxaline molecule, often enhanced by specific substitutions like methyl groups, can facilitate its passage through the bacterial cell wall, leading to increased activity. scholarsresearchlibrary.com Some derivatives are believed to exert their effects by disrupting the structure of membrane phospholipids, which increases cellular permeability and leads to cell death. mdpi.com

While direct evidence for protein synthesis inhibition by 7-Methylquinoxalin-2-ol itself is limited, the broader class of quinoxaline derivatives has been associated with this mechanism. Additionally, some quinoxaline compounds are known to inhibit microbial enzymes, further contributing to their antimicrobial effects. For instance, quinoxaline-1,4-di-N-oxide derivatives have been evaluated for their ability to inhibit triosephosphate isomerase in tapeworms. researchgate.net

Therapeutic Applications and Disease Models

The structural framework of quinoxaline is a key component in a variety of compounds with demonstrated therapeutic applications. mdpi.com

Derivatives of quinoxaline are recognized for their significant anticancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis. bibliotekanauki.plmdpi.com Specifically, derivatives of 3-methylquinoxaline have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Research has demonstrated the cytotoxic effects of these compounds against various human cancer cell lines. For example, newly synthesized 3-methylquinoxaline derivatives showed potent anti-proliferative activities against human breast adenocarcinoma (MCF-7) and liver hepatocellular carcinoma (HepG2) cell lines. mdpi.comnih.gov One particularly active compound, 27a , exhibited IC₅₀ values of 7.7 µM against MCF-7 and 4.5 µM against HepG2, comparable to the standard drug sorafenib. nih.gov This compound was also found to induce apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent. nih.gov Another study found that compound VIIIc was highly active against the HCT116 human colon carcinoma cell line, with an IC₅₀ of 2.5 µM, and induced cell cycle arrest at the G2/M phase. nih.gov

The cytotoxicity of these derivatives is often selective. For instance, the most active compounds, 27a and 30f , were found to be more cytotoxic to the cancerous HepG2 cell line than to normal primary rat hepatocytes, indicating a degree of selectivity for tumor cells. nih.gov The structure-activity relationship suggests that the 3-methylquinoxalin-2(1H)one moiety is particularly valuable for cytotoxic activity. nih.gov

Table 1: Cytotoxicity of 7-Methylquinoxalin-2-ol Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

| 27a | MCF-7 | 7.7 | VEGFR-2 Inhibition, Apoptosis Induction |

| 27a | HepG2 | 4.5 | VEGFR-2 Inhibition, Apoptosis Induction |

| 28 | MCF-7 | 17.2 | VEGFR-2 Inhibition |

| 28 | HepG2 | 11.7 | VEGFR-2 Inhibition |

| 30f | MCF-7 | 18.1 | VEGFR-2 Inhibition |

| 30f | HepG2 | 10.7 | VEGFR-2 Inhibition |

| VIIIc | HCT116 | 2.5 | Cell Cycle Arrest (G2/M) |

| VIIIc | MCF-7 | 9.0 | - |

| VIId | HCT116 | 7.8 | - |

| VIIIa | HepG2 | 9.8 | - |

| XVa | HCT116 | 4.4 | - |

| XVa | MCF-7 | 5.3 | - |

Quinoxaline derivatives are known for their broad-spectrum antimicrobial activity. scholarsresearchlibrary.comnih.gov